molecular formula C8H3Cl2NO B067715 2-chloro-4-cyano-benzoyl Chloride CAS No. 181074-22-6

2-chloro-4-cyano-benzoyl Chloride

Cat. No. B067715
M. Wt: 200.02 g/mol
InChI Key: DOPKWYOKCOMXLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds, such as 2-(chloroseleno)benzoyl chloride, provides insights into synthesis methods. These compounds are typically synthesized through reactions involving C-H acids and bifunctional electrophiles, leading to the formation of various ring structures in moderate to high yields (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).

Molecular Structure Analysis

Structural and spectral studies, such as those conducted on N-(4-chloro)benzoyl-N'-2-tolylthiourea, reveal that these types of compounds often have complex molecular structures. Techniques like X-ray diffraction and density functional theory (DFT) are used to determine stable conformers and molecular geometry (Weiqun Zhou, Kuisheng Leng, Zhang Yong, & Lu-de Lu, 2003).

Chemical Reactions and Properties

Chemical reactions of similar compounds, such as the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles, reveal that these chemicals can undergo multiple reaction pathways, including selenenylation and acylation (M. Osajda & J. Młochowski, 2002).

Physical Properties Analysis

Research on similar compounds provides insights into their physical properties. For instance, studies on the crystal and molecular structure of related chemicals offer details on crystallography, space groups, and molecular dimensions (H. Arslan, U. Flörke, N. Külcü, & G. Binzet, 2007).

Chemical Properties Analysis

The chemical properties of compounds like 2-chloro-4-cyano-benzoyl chloride can be inferred from studies on analogous substances. These studies often involve exploring the reactivity with various nucleophiles, understanding the formation of new compounds, and analyzing their stability and yield under different conditions (S. Demir, Ahmet Oral Sarıoğlu, S. Güler, N. Dege, & M. Sönmez, 2016).

Scientific Research Applications

Synthesis and Conversion into Derivatives

A study by Matsui and Motoi (1973) explored the synthesis of 4-chloro-3-benzoyl-2-azetinone derivatives through the treatment of ethyl α-cyanophenylacetate with benzoyl chloride. This process resulted in the formation of N-benzoyl-2,4-azetidinedione derivatives and α-benzoyl α-cyano esters. These derivatives have potential applications in the development of novel organic compounds (Matsui & Motoi, 1973).

Acylation of Azaindoles

Zhang et al. (2002) investigated the acylation of azaindoles, where benzoyl chloride was used to attach acyl groups to azaindoles under certain conditions. This research highlights the role of 2-chloro-4-cyano-benzoyl chloride in modifying the structure of azaindoles, which are important in medicinal chemistry (Zhang et al., 2002).

Reactions with Nucleophiles

Osajda and Młochowski (2002) studied the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. They found that primary amino groups were the most reactive, undergoing simultaneous selenenylation and acylation. This study showcases the reactivity of similar compounds to 2-chloro-4-cyano-benzoyl chloride and their potential in chemical synthesis (Osajda & Młochowski, 2002).

Conversion into 3-Hydroxybenzo[b]selenophenes

Research by Lisiak and Młochowski (2009) demonstrated the use of 2-(chloroseleno)benzoyl chloride in synthesizing benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. This indicates the potential of 2-chloro-4-cyano-benzoyl chloride in synthesizing complex organic molecules with specific properties (Lisiak & Młochowski, 2009).

Future Directions

The future directions for 2-chloro-4-cyano-benzoyl Chloride could involve its use in the synthesis of new compounds. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Additionally, benzene derivatives are being explored for new drug development .

properties

IUPAC Name

2-chloro-4-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKWYOKCOMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431049
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-cyano-benzoyl Chloride

CAS RN

181074-22-6
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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